Technical Guide: Physicochemical Profiling and Synthetic Workflows for Benzyl 3-bromo-4-chloro-5-methylbenzoate
Technical Guide: Physicochemical Profiling and Synthetic Workflows for Benzyl 3-bromo-4-chloro-5-methylbenzoate
Executive Summary & Mechanistic Rationale
In modern drug discovery, the modular assembly of active pharmaceutical ingredients (APIs) relies heavily on orthogonally functionalized aromatic building blocks. Benzyl 3-bromo-4-chloro-5-methylbenzoate (CAS: 2364585-21-5) is a highly specialized, polyhalogenated intermediate designed for precision synthesis[1].
The structural logic behind this molecule is rooted in chemoselectivity:
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Orthogonal Halogens (C3-Bromo vs. C4-Chloro): The bond dissociation energy (BDE) of a C-Br bond (~81 kcal/mol) is significantly lower than that of a C-Cl bond (~96 kcal/mol). This thermodynamic differential allows for highly selective palladium-catalyzed cross-coupling at the C3 position, leaving the C4-chlorine intact for subsequent functionalization or as a metabolic blocker in the final API[2].
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Benzyl Ester Protection: The carboxylic acid is masked as a benzyl ester. Unlike methyl or ethyl esters, which require harsh basic hydrolysis, or tert-butyl esters, which require strong acids, the benzyl group is stable to the basic conditions of cross-coupling but can be cleaved under mild, orthogonal conditions[3].
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C5-Methyl Group: Provides steric shielding to the C4-chlorine, further reducing off-target oxidative addition by transition metal catalysts, while tuning the lipophilicity (LogP) of the resulting scaffolds.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of this building block is critical for calculating reaction stoichiometry, predicting solubility profiles, and establishing analytical methods. The quantitative data is summarized below[4],[5].
| Property | Value | Analytical Significance |
| Chemical Name | Benzyl 3-bromo-4-chloro-5-methylbenzoate | Standard IUPAC nomenclature. |
| CAS Registry Number | 2364585-21-5 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C15H12BrClO2 | Used for exact mass calculation in HRMS. |
| Molecular Weight | 339.61 g/mol | Critical for stoichiometric calculations. |
| SMILES String | O=C(OCC1=CC=CC=C1)C2=CC(C)=C(Cl)C(Br)=C2 | Enables in-silico modeling and structural queries. |
| Standard Purity | ≥98% | Ensures reproducible catalytic performance. |
| Storage Conditions | Sealed in dry, 2-8°C | Prevents slow hydrolysis of the ester linkage. |
Workflow Visualization: The Synthetic Pipeline
The following diagram maps the logical progression of utilizing Benzyl 3-bromo-4-chloro-5-methylbenzoate in a standard drug discovery pipeline, moving from chemoselective coupling to orthogonal deprotection.
Workflow for the selective C3-functionalization and deprotection of the benzoate building block.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes the causality behind the reagent selection and the analytical markers required to verify success.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Form a new C-C bond exclusively at the C3-bromide position while preserving the C4-chloride and the benzyl ester[2].
Causality & Reagent Selection: We utilize Pd(dppf)Cl₂ as the catalyst. The dppf ligand has a large bite angle (100°), which accelerates the reductive elimination step—a crucial factor when coupling sterically hindered ortho-substituted aryl halides. K₂CO₃ is selected as the base because it is strong enough to activate the boronic acid via transmetalation, but mild enough to prevent the saponification of the benzyl ester.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine Benzyl 3-bromo-4-chloro-5-methylbenzoate (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere.
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Solvent System: Introduce a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the formation of the reactive boronate complex.
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Reaction: Heat the mixture to 80°C for 4–6 hours with vigorous stirring.
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Self-Validation (LC-MS): Sample the reaction. Success is confirmed by the disappearance of the starting material mass ( m/z 339.6) and the appearance of the coupled product mass. Crucially, the product must retain the characteristic ³⁵Cl/³⁷Cl isotope pattern (M / M+2 ratio of 3:1), validating that the C-Cl bond was not breached.
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Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.
Protocol B: Orthogonal Benzyl Ester Deprotection
Objective: Unmask the carboxylic acid to yield the final API precursor.
Causality & Reagent Selection: Standard benzyl ester cleavage relies on Pd/C-catalyzed hydrogenolysis (H₂ gas)[3]. However, applying hydrogenolysis to this specific intermediate introduces a severe risk of unwanted hydrodehalogenation at the C4-chlorine position. To preserve the structural integrity of the molecule, we pivot to a mild basic hydrolysis (saponification) using LiOH.
Step-by-Step Methodology:
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Solubilization: Dissolve the C3-functionalized benzyl ester intermediate in a ternary solvent system of THF/MeOH/H₂O (3:1:1 v/v). Causality: This mixture ensures complete solubility of the lipophilic ester while providing the aqueous environment necessary for the hydroxide nucleophile.
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Reagent Addition: Add LiOH·H₂O (3.0 equiv) portion-wise at 0°C. Causality: LiOH is milder than NaOH or KOH. Initiating the reaction at 0°C prevents unwanted nucleophilic aromatic substitution (SₙAr) at the highly activated C4 position.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.
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Self-Validation (HPLC/MS): Analyze via reverse-phase HPLC. The reaction is complete when the lipophilic ester peak disappears, replaced by a significantly more polar peak (earlier retention time) corresponding to the free acid. Negative-mode ESI-MS should display the strong [M-H]⁻ ion.
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Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove benzyl alcohol byproducts.
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Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH ~2. The free benzoic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.
References
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[1] 2364585-21-5_Benzyl 3-bromo-4-chloro-5-methylbenzoate CAS. ChemSrc.1
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[4] 35886 | Sigma-Aldrich: Benzyl 3-bromo-4-chloro-5-methylbenzoate. Sigma-Aldrich. 4
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[5] 2364585-21-5 | Benzyl 3-bromo-4-chloro-5-methylbenzoate. ChemScene. 5
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[3] Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. 3
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[2] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI Catalysts. 2
Sources
- 1. 2364585-21-5_Benzyl 3-bromo-4-chloro-5-methylbenzoateCAS号:2364585-21-5_Benzyl 3-bromo-4-chloro-5-methylbenzoate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 3. wiley.com [wiley.com]
- 4. 35886 | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
